1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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Description
1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a useful research compound. Its molecular formula is C25H28N2O5S and its molecular weight is 468.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of sulfur-containing heterocycles, such as spiropyrimidinetriones, thioxopyrimidinediones, pyrazolidinediones, and isoxazolidinediones, demonstrates the versatility of related compounds in generating diverse molecular structures. The precursor 1-Aroyl-2-styrylsulfonylethene facilitates the synthesis of complex molecules, including 7-aroyl-11-aryl-2,4-diazaspiro[5,5]undecane-1,3,5-trione-9-thia-9,9-dioxide and 6-aroyl-10-aryl-2,3-diazaspiro[4,5]decane-1,4-dione-8-thia-8,8-dioxide, characterized by IR and 1H NMR spectral data (Reddy, Babu, & Padmavathi, 2001).
Biological Activities and Potential Applications
Antimicrobial and Anti-Proliferative Activities
The reaction of certain oxadiazole derivatives with formaldehyde solution and primary aromatic amines yields N-Mannich bases, exhibiting in vitro inhibitory activity against pathogenic bacteria and the fungus Candida albicans. Some derivatives showed potent activity against Gram-positive bacteria, and the anti-proliferative activity was evaluated against various cancer cell lines, indicating potential applications in antimicrobial and cancer treatments (Al-Wahaibi et al., 2021).
Anticancer and Antidiabetic Properties
A study on spirothiazolidines analogs revealed that some compounds exhibited significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, as well as antidiabetic properties, indicating a promising area for the development of new therapeutic agents (Flefel et al., 2019).
Molecular Diversity and Chemical Reactivity
The triphenylphosphine promoted reaction of electron-deficient alkynes with arylidene Meldrum acid resulted in the formation of diverse products with different regioselectivity and diastereoselectivity, showcasing the chemical reactivity and potential for creating molecular diversity in related compounds (Han et al., 2020).
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-(3,5-dimethoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-29-18-12-17(13-19(15-18)30-2)22-24(33)27(25(26-22)10-6-5-7-11-25)23(28)16-8-9-20(31-3)21(14-16)32-4/h8-9,12-15H,5-7,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICNGEUQYHUOLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC(=CC(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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